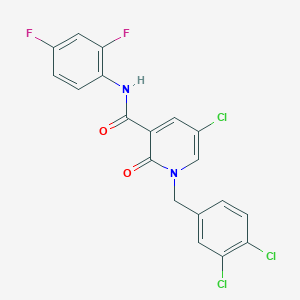

![molecular formula C16H15N3OS B2968632 8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-83-8](/img/structure/B2968632.png)

8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It belongs to the class of pyridotriazinone derivatives and has been synthesized through various methods.

科学的研究の応用

Antifungal Agents

A series of pyrido[3,4-e]-1,2,4-triazines and related fused triazines, including compounds similar to 8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one, have been prepared and evaluated for their antifungal activities. These compounds demonstrated inhibitory effects against strains of Candida, Aspergillus, Mucor, and Trychophyton species in agar dilution assays, with MIC values of less than or equal to 16 micrograms/mL (Reich et al., 1989).

Organic Synthesis Techniques

The molecule and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines were synthesized from 1,2,4-triazines using the inverse electron demand Diels–Alder reaction. This approach facilitated the efficient synthesis of complex heterocycles with multiple points of diversity (Hajbi et al., 2007).

Histone Deacetylase Inhibition

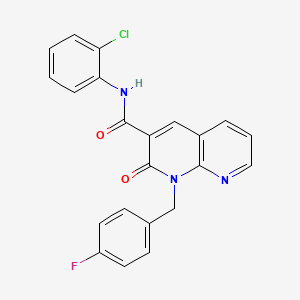

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to 8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one, has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis, demonstrating promise as an anticancer drug (Zhou et al., 2008).

BSA-Binding Studies

Sulfonated zinc-triazine complexes containing a pyridyl triazine core have been synthesized and characterized for their interaction with bovine serum albumin (BSA). These complexes showed potent serum distribution via albumins, indicating their potential in bioconjugation and drug delivery applications (Abeydeera et al., 2018).

Antimicrobial Activity

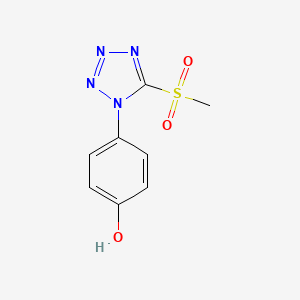

Novel sulfone-linked bis heterocycles, including pyrazolines combined with thiadiazoles, oxadiazoles, and triazoles, were synthesized from E-styrylsulfonylacetic acid methyl ester. These compounds were tested for their antimicrobial activity, with one compound showing pronounced activity, illustrating the therapeutic potential of such derivatives (Padmavathi et al., 2008).

作用機序

Mode of Action

The mode of action would depend on the specific target the compound interacts with. Generally, these compounds might inhibit or activate their targets, leading to changes in cellular processes .

Biochemical Pathways

Pyridopyrimidines can affect various biochemical pathways depending on their specific targets. They might influence signal transduction, gene expression, or metabolic processes .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways the compound affects. These could range from changes in cell growth and survival to alterations in immune responses .

特性

IUPAC Name |

8-methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-3-5-13(6-4-11)10-21-15-17-14-9-12(2)7-8-19(14)16(20)18-15/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXMYOULRDZSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC(=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)

![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)

![3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride](/img/structure/B2968561.png)

![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-phenylisoxazole-3-carboxamide](/img/structure/B2968568.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)